molecular formula C7H10O4 B3047542 Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- CAS No. 141681-03-0

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-

Cat. No.: B3047542
CAS No.: 141681-03-0
M. Wt: 158.15 g/mol
InChI Key: HEMYIEDNNZJZSV-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-, also known as butanoic acid, 4-[(1-oxo-2-propenyl)oxy] ester, is an organic compound with the molecular formula C7H10O3. This compound is characterized by the presence of a butanoic acid moiety linked to a propenyl ester group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- typically involves the esterification of butanoic acid with an appropriate alcohol under acidic conditions. One common method is the reaction of butanoic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalytic systems and separation techniques ensures efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of butanoic acid derivatives or ketones.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted butanoic acid esters.

Scientific Research Applications

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity allows it to modify proteins, nucleic acids, and other biomolecules, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-oxo-, 2-propenyl ester: Similar in structure but with a different position of the ester group.

    Acetoacetic acid, allyl ester: Contains an acetoacetic acid moiety instead of butanoic acid.

    Allyl acetoacetate: Another ester with similar reactivity but different functional groups.

Uniqueness

Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]- is unique due to its specific ester linkage and the resulting chemical properties. Its reactivity and versatility make it valuable in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-prop-2-enoyloxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-7(10)11-5-3-4-6(8)9/h2H,1,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYIEDNNZJZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433093
Record name Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141681-03-0
Record name Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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